molecular formula C8H10N4 B12236733 N,N-dimethylpyrazolo[1,5-a]pyrimidin-5-amine

N,N-dimethylpyrazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B12236733
M. Wt: 162.19 g/mol
InChI Key: PJYHLPGBYPXXFW-UHFFFAOYSA-N
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Description

N,N-dimethylpyrazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound that contains both pyrazole and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethylpyrazolo[1,5-a]pyrimidin-5-amine typically involves the cyclocondensation of aminopyrazoles with β-enaminones. One common method includes the reaction of 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile with acetoacetanilide in the presence of N,N-dimethylformamide (DMF) and a few drops of acetic acid . This reaction proceeds under mild conditions and yields the desired product with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the efficiency and yield of the reaction, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylpyrazolo[1,5-a]pyrimidin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

N,N-dimethylpyrazolo[1,5-a]pyrimidin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethylpyrazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethylpyrazolo[1,5-a]pyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamino group enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

N,N-dimethylpyrazolo[1,5-a]pyrimidin-5-amine

InChI

InChI=1S/C8H10N4/c1-11(2)7-4-6-12-8(10-7)3-5-9-12/h3-6H,1-2H3

InChI Key

PJYHLPGBYPXXFW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC2=CC=NN2C=C1

Origin of Product

United States

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